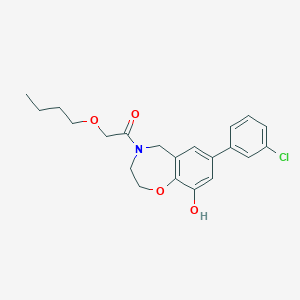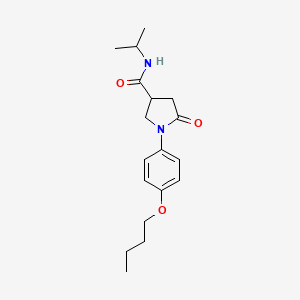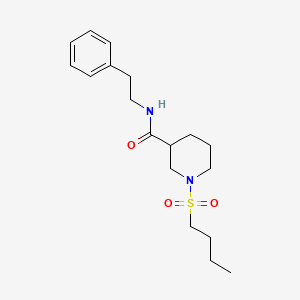![molecular formula C12H23Cl2N3O B5322269 N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322269.png)
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride, also known as MPME, is a chemical compound used in scientific research. It is a selective agonist of the serotonin 2C receptor and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride is a selective agonist of the serotonin 2C receptor, which is a G protein-coupled receptor. When this compound binds to the receptor, it activates a signaling pathway that leads to changes in the activity of neurons in the brain. This can result in various physiological and behavioral effects, depending on the specific brain region and cell type that is affected.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to decrease food intake and body weight, reduce drug-seeking behavior in cocaine-addicted rats, and improve anxiety and depression-like behaviors in mice. This compound has also been shown to modulate dopamine release in the brain, which may contribute to its effects on reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride in lab experiments is its selectivity for the serotonin 2C receptor, which allows for more precise manipulation of this receptor compared to non-selective agonists. However, one limitation is that this compound has a relatively short half-life in the body, which can make it difficult to maintain consistent levels of the compound over time.
Direcciones Futuras
There are several future directions for research on N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as obesity, drug addiction, and mood disorders. Another area of interest is the role of the serotonin 2C receptor in the brain, and how this compound can be used to study this receptor and its downstream signaling pathways. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of this compound, in order to optimize its use in lab experiments and potential clinical applications.
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It is a selective agonist of the serotonin 2C receptor and has been shown to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to new insights into the role of the serotonin 2C receptor in the brain and its potential therapeutic applications.
Métodos De Síntesis
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride is synthesized through a series of chemical reactions. The starting material is 1-methyl-1H-pyrrole-2-carboxaldehyde, which is reacted with 4-morpholineethanamine in the presence of a reducing agent to form the intermediate product. This intermediate is then treated with hydrochloric acid to yield this compound dihydrochloride.
Aplicaciones Científicas De Investigación
N-[(1-methyl-1H-pyrrol-2-yl)methyl]-2-(4-morpholinyl)ethanamine dihydrochloride has been used in various scientific research studies to investigate its potential therapeutic applications. It has been studied for its effects on appetite regulation, drug addiction, anxiety, depression, and schizophrenia. In addition, this compound has been used to study the role of the serotonin 2C receptor in the central nervous system.
Propiedades
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O.2ClH/c1-14-5-2-3-12(14)11-13-4-6-15-7-9-16-10-8-15;;/h2-3,5,13H,4,6-11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYILVXLRSLFBCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)


![1-methoxy-3-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)propan-2-ol](/img/structure/B5322200.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)

![1-(2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanoyl)-4-piperidinecarboxamide](/img/structure/B5322239.png)

![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![1-{[3-(4-morpholinyl)-5-nitro-1-benzofuran-2(3H)-ylidene]methyl}cyclohexanol](/img/structure/B5322255.png)
![4-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5322262.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5322278.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)